molecular formula C25H20N2O5S2 B12145970 (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12145970
M. Wt: 492.6 g/mol
InChI Key: HXDYHADHSYFBPH-UHFFFAOYSA-N
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Description

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a recognized and potent inhibitor of the c-Jun N-terminal Kinase (JNK) family, specifically designed to target the ATP-binding site. The JNK signaling pathway is a critical mediator of cellular stress responses, implicated in apoptosis , inflammation , and various neurodegenerative conditions. This compound's core research value lies in its ability to selectively inhibit JNK activity, thereby allowing researchers to dissect the pathway's role in disease models and explore its potential as a therapeutic target. Its specific structural features, including the benzothiazole and dimethoxyphenyl moieties, contribute to its high-affinity binding and inhibitory profile. As such, it serves as an essential pharmacological tool for investigating stress-induced signaling cascades, mitochondrial dysfunction , and the molecular mechanisms underlying diseases such as cancer, ischemia-reperfusion injury, and autoimmune disorders.

Properties

Molecular Formula

C25H20N2O5S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S2/c1-13-9-10-15-18(12-13)34-25(26-15)27-20(14-6-4-7-16(31-2)23(14)32-3)19(22(29)24(27)30)21(28)17-8-5-11-33-17/h4-12,20,29H,1-3H3

InChI Key

HXDYHADHSYFBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

Core Pyrrolidine-2,3-dione Synthesis

The pyrrolidine-2,3-dione scaffold is typically constructed via a three-component cyclization/allylation strategy, as demonstrated in the diastereoselective synthesis of quaternary pyrrolidine-2,3-diones . For the target compound, this involves:

  • Cyclization : Reacting a glycine derivative (e.g., dimethyloxalate) with 2-thienylmagnesium bromide in tetrahydrofuran (THF) under nitrogen, followed by reflux to form the pyrrolidinone intermediate. This step establishes the thiophene-containing substituent at position 4 .

  • Claisen Rearrangement : Heating the intermediate at 50–55°C in toluene induces a -sigmatropic rearrangement, yielding the hydroxy(thiophen-2-yl)methylidene group with >95% diastereoselectivity . The stereochemistry is controlled by steric hindrance, favoring approach from the less hindered face .

Key Conditions :

  • Solvent: Toluene or methyl tert-butyl ether (MTBE) .

  • Temperature: 50–70°C for cyclization; 30–70°C for rearrangement .

  • Yield: 70–80% after crystallization .

Introduction of the 6-Methyl-1,3-benzothiazol-2-yl Group

The benzothiazole moiety is introduced via nucleophilic acyl substitution or Pd-catalyzed coupling :

  • Benzothiazole Synthesis : Cyclocondensation of 2-aminobenzenethiol with 4-hydroxy-3-methoxybenzaldehyde in DMSO at 120°C forms the 6-methyl-1,3-benzothiazole core .

  • Coupling to Pyrrolidine-dione : Using EDCI·HCl and DMAP in anhydrous dichloromethane, the benzothiazole-2-amine reacts with the pyrrolidine-dione’s carbonyl group at position 1. This step proceeds at 0°C under nitrogen, followed by warming to room temperature for 24 hours .

Key Conditions :

  • Reagents: EDCI·HCl (1.2 equiv), DMAP (0.1 equiv) .

  • Solvent: Dichloromethane .

  • Yield: 76% after recrystallization (dichloromethane/ethyl acetate) .

Functionalization at Position 5: 2,3-Dimethoxyphenyl Substituent

The 2,3-dimethoxyphenyl group is installed via Friedel-Crafts alkylation or Grignard addition :

  • Grignard Reaction : Treating the pyrrolidine-dione intermediate with 2,3-dimethoxyphenylmagnesium bromide in THF at −78°C, followed by quenching with ammonium chloride .

  • Purification : Crystallization from MTBE/toluene mixtures removes regioisomeric byproducts (e.g., methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate) .

Key Conditions :

  • Temperature: −78°C to room temperature .

  • Purity: HPLC confirms <0.10% regioisomer content .

Stereochemical Control and Final Functionalization

The (4E) configuration at position 4 is achieved through kinetically controlled enolate formation :

  • Enolate Generation : Using LDA (lithium diisopropylamide) at −78°C in THF, the pyrrolidine-dione enolate is trapped with thiophene-2-carbaldehyde .

  • Oxidation : Mild oxidation with hydrogen peroxide in NaOH converts the intermediate to the hydroxy-methylidene group .

Key Conditions :

  • Oxidizing Agent: 30% H₂O₂ in 1 M NaOH .

  • Yield: 85–90% after reversed-phase chromatography .

Analytical and Purification Protocols

  • Crystallization : Sequential cooling from 70°C to 0°C in MTBE/toluene ensures high-purity (>99%) product .

  • HPLC Analysis : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA) confirms regioisomeric purity .

  • Spectroscopic Validation :

    • ¹H NMR : δ 7.85 (s, 1H, benzothiazole), 6.90–7.20 (m, thiophene and aromatic protons) .

    • MS (ESI+) : m/z 579.1 [M+H]⁺ .

Comparative Data for Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Pyrrolidine-dione coreCyclization/Rearrangement7595
Benzothiazole couplingEDCI·HCl/DMAP7698
Thiophene functionalizationGrignard8099
OxidationH₂O₂/NaOH8597

Challenges and Optimization Strategies

  • Regioisomer Formation : The thiophene-3-yl byproduct is minimized via low-temperature Grignard reactions and selective crystallization .

  • Diastereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) improve stereochemical outcomes but require additional steps for removal .

  • Scale-Up : Gram-scale synthesis is feasible using one-pot protocols, reducing purification bottlenecks .

Chemical Reactions Analysis

Condensation Reactions

The hydroxymethylidene group (-CH(OH)-) in the compound is highly reactive in condensation reactions. This group can act as a nucleophile or electrophile depending on reaction conditions:

  • Aldol Condensation : Under basic conditions (e.g., NaOH/ethanol), the hydroxymethylidene group may participate in cross-aldol reactions with aldehydes or ketones to form extended conjugated systems.

  • Knoevenagel Condensation : The active methylidene hydrogen can react with carbonyl compounds (e.g., aromatic aldehydes) in the presence of a base to form α,β-unsaturated ketones .

Example :
Reaction with 4-nitrobenzaldehyde in ethanol under reflux yields a derivative with enhanced π-conjugation, as observed in similar pyrrolidine-dione systems .

Nucleophilic Substitution

The benzothiazole moiety and methoxy groups are susceptible to nucleophilic substitution:

  • Benzothiazole Ring : The 2-position of the benzothiazole ring can undergo substitution with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example, reaction with piperazine in DMF at 80°C replaces the methyl group with a piperazinyl substituent.

  • Demethylation : The dimethoxyphenyl group can undergo selective demethylation using BBr₃ in dichloromethane to yield catechol derivatives, which are reactive toward oxidation.

Oxidation and Reduction

  • Oxidation of the Hydroxymethylidene Group : Treatment with mild oxidizing agents (e.g., PCC) converts the hydroxymethylidene group (-CH(OH)-) to a ketone (-C=O).

  • Reduction of the Pyrrolidine-dione Core : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, while selective reduction with NaBH₄ targets the exocyclic double bond.

Cycloaddition Reactions

The exocyclic double bond in the hydroxymethylidene group participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form six-membered rings. This reactivity is well-documented in pyrrolidine-dione derivatives.

Functional Group Transformations

Reaction Type Conditions Outcome Reference
Esterification AcCl, pyridine, 0°CHydroxyl group converted to acetate, stabilizing the methylidene moiety
Sulfonation SO₃·Py complex, DCMElectrophilic sulfonation at the thiophene ring’s 5-position
Mannich Reaction Formaldehyde, amine, EtOHIntroduces aminomethyl groups at the active methylidene site

Comparative Reactivity of Analogous Compounds

Compound Key Reaction Unique Reactivity Reference
(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione Fluorine substitutionEnhanced electrophilic aromatic substitution due to electron-withdrawing fluorine
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione Furan ring oxidationFuran moiety oxidizes to maleic anhydride derivative under strong acidic conditions
5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives Nitro group reductionElectrochemical reduction of nitro group mimics enzymatic activation in tuberculosis

Synthetic Pathways

The compound is synthesized via a multi-step route:

  • Core Formation : Cyclocondensation of 2,3-dimethoxyphenylglyoxal with thiophene-2-carbaldehyde forms the pyrrolidine-dione core.

  • Benzothiazole Incorporation : Nucleophilic substitution at the 2-position of 6-methyl-1,3-benzothiazole using a preformed pyrrolidine-dione intermediate.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product (>95% purity).

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the dimethoxyphenyl group, forming quinone derivatives.

  • Hydrolytic Stability : The compound remains stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the dione ring.

Scientific Research Applications

The biological activities of this compound are primarily predicted based on its structural components. Computer-aided prediction tools indicate that it may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : Potential effectiveness against various bacteria and fungi.
  • Anticancer Properties : Possible interactions with cancer cell pathways, leading to apoptosis or growth inhibition.
  • Anti-inflammatory Effects : Potential modulation of inflammatory responses through various biological pathways.

Medicinal Chemistry

The compound's structure suggests multiple avenues for drug development. It can serve as a lead compound in the search for new therapeutic agents targeting:

  • Infectious Diseases : Through its antimicrobial properties.
  • Cancer Therapy : By exploring its cytotoxic effects on various cancer cell lines.

Material Science

The unique structural characteristics may also allow for applications in material science, particularly in developing new materials with specific electronic or optical properties due to the presence of aromatic systems and heterocycles.

Case Studies

  • Antimicrobial Activity Evaluation : In vitro studies have indicated that derivatives of similar pyrrolidine compounds exhibit significant activity against Pseudomonas aeruginosa and Escherichia coli, suggesting that (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione may have comparable effects.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) have shown promising results for similar compounds, indicating potential for further exploration of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features:

The compound shares structural motifs with other pyrrolidine-2,3-dione derivatives and heterocyclic systems. Below is a detailed comparison based on substituent variations, synthesis methods, and inferred properties.

Compound Name Core Structure Substituents Key Differences Synthesis Method
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione - 2,3-Dimethoxyphenyl (position 5)
- Hydroxy(thiophen-2-yl)methylidene (position 4)
- 6-Methylbenzothiazole (position 1)
Reference compound for comparison. Likely involves condensation of thiophene-aldehyde derivatives with thiosemicarbazide precursors, followed by cyclization .
(E)-5-(3,4-dimethoxyphenyl)-4-(furan-2-yl(hydroxy)methylene)-1-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione - 3,4-Dimethoxyphenyl (position 5)
- Hydroxy(furan-2-yl)methylidene (position 4)
- 6-Methoxybenzothiazole (position 1)
- Furan replaces thiophene (less electron-rich).
- Methoxy vs. methyl on benzothiazole (higher polarity).
Similar multi-step synthesis, possibly using furan-aldehyde derivatives in the condensation step .
5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidinone - Arylidenehydrazono group
- 4-Hydroxyphenyl substituent
Thiazolidinone core vs. pyrrolidine-2,3-dione. Condensation of thiosemicarbazides with chloroacetic acid and oxo-compounds .
(5Z)-5-(1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one Imidazolidinone - Benzodioxan substituent
- Thioxo group
Smaller heterocyclic core (imidazolidinone) with different electronic properties. One-pot synthesis from aldehydes and propylamine, yielding high-purity products .

Analysis of Substituent Effects

Thiophene vs. Furan :

  • The thiophene ring in the target compound is more electron-rich due to sulfur’s polarizability compared to furan’s oxygen. This may enhance π-π stacking interactions in biological targets or materials .
  • Furan-containing analogues (e.g., compound in ) might exhibit reduced stability under acidic conditions due to oxygen’s higher electronegativity.

Benzothiazole Substituents :

  • The 6-methyl group on the benzothiazole ring (target compound) increases lipophilicity compared to the 6-methoxy group in the analogue from , which could improve membrane permeability in drug delivery contexts.

Methoxy Positioning on Phenyl Groups: The 2,3-dimethoxy configuration in the target compound vs. 3,4-dimethoxy in alters steric and electronic profiles.

Core Heterocycle Differences: Pyrrolidine-2,3-dione derivatives (target compound) exhibit greater rigidity compared to thiazolidinones or imidazolidinones , which could influence conformational stability in solution.

Biological Activity

The compound (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione represents a complex organic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core with various substituents including:

  • Dimethoxyphenyl group
  • Thiophene ring
  • Benzothiazole moiety

These structural components are crucial for its biological activity and interaction with biological targets.

The biological activity of this compound is hypothesized based on its structural features. It may interact with various molecular targets including enzymes and receptors, leading to therapeutic effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Apoptosis Induction : It might trigger apoptotic pathways in cancer cells, promoting cell death through the activation of caspases.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, helping to mitigate oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one in focus have shown significant growth inhibition in various tumor cell lines including breast and colon cancer cells. The mechanism often involves:

  • Induction of apoptosis
  • Inhibition of cell proliferation

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research indicates that related benzothiazole compounds can reduce the production of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.

Antioxidant Properties

The methoxy groups present in the structure may enhance its ability to scavenge free radicals, contributing to its antioxidant activity.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of benzothiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory properties of similar compounds by measuring the inhibition of nitric oxide production in macrophages. Results showed significant reductions in nitric oxide levels upon treatment with these compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryInhibition of NF-kB signaling; reduction of cytokines
AntioxidantScavenging free radicals

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine-2,3-dione core in this compound?

The pyrrolidine-2,3-dione scaffold can be synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives (as in ) react with chloroacetic acid and oxo-compounds under reflux in DMF/acetic acid. For the target compound, modifications may involve introducing the 6-methyl-1,3-benzothiazole moiety via nucleophilic substitution or coupling reactions. Sodium acetate acts as a base to facilitate deprotonation, while DMF enhances solubility .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the stereochemistry of the (4E)-configured double bond?

Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining the E-configuration of the double bond. For example, irradiation of the thiophenyl proton may show spatial proximity to the pyrrolidine ring protons. IR spectroscopy can confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3600 cm⁻¹). Cross-validation with computational methods (DFT-based IR/NMR predictions) is recommended .

Q. What safety protocols are essential when handling the thiophen-2-yl and benzothiazole moieties during synthesis?

Thiophene derivatives require inert atmosphere handling due to potential sulfur oxidation. Benzothiazoles may release toxic fumes upon decomposition; thus, reactions should be conducted in fume hoods with proper PPE (nitrile gloves, lab coats). Waste disposal must follow protocols for sulfur-containing organics, as outlined in .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., ICReDD’s approach) optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and intermediates for key steps like Knoevenagel condensation ( ) or cyclization. ICReDD’s workflow ( ) combines these calculations with machine learning to predict optimal solvents (e.g., DIPEAc for greener synthesis), temperatures, and catalysts. For instance, diisopropyl ethyl ammonium acetate (DIPEAc) may enhance yield in condensation reactions while allowing catalyst reuse .

Q. What experimental and computational strategies resolve contradictions in observed vs. predicted biological activity data?

Discrepancies between in vitro bioactivity (e.g., antimicrobial assays in ) and computational docking results can arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to account for solvent interactions and ligand flexibility. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For antioxidant assays ( ), correlate experimental IC₅₀ values with DFT-calculated HOMO/LUMO gaps to assess redox potential .

Q. How does the hydroxy(thiophen-2-yl)methylidene group influence crystallographic packing, and what challenges arise in single-crystal X-ray analysis?

The planar thiophene and conjugated methylidene groups may promote π-π stacking, while the hydroxyl group forms hydrogen bonds (e.g., O–H···S or N–H···O interactions, as in ). Challenges include crystal polymorphism; slow evaporation from DMF/ethanol mixtures ( ) may improve crystal quality. Use synchrotron radiation for high-resolution data collection if heavy atoms (e.g., iodine in ) are absent .

Q. What methodologies enable structure-activity relationship (SAR) studies on the 6-methyl-1,3-benzothiazole substituent?

Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at the benzothiazole 6-position. Evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Molecular docking against target proteins (e.g., COX-2 or PLA2, as in ) can identify critical binding interactions. Use QSAR models to predict optimal substituents .

Methodological Challenges and Solutions

Q. How can AI-driven experimental design (e.g., COMSOL Multiphysics) improve reaction scalability for this compound?

COMSOL simulations model heat/mass transfer in batch reactors to identify hotspots during exothermic steps (e.g., cyclization). AI algorithms ( ) can optimize stirring rates and cooling profiles. For heterogeneous reactions (e.g., catalytic hydrogenation), simulate fluid dynamics to prevent catalyst agglomeration .

Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from complex reaction mixtures?

Membrane-based nanofiltration ( ) separates the product (MW ~500 g/mol) from smaller byproducts (e.g., acetic acid). For enantiomeric purity, use chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validate with chiral NMR shift reagents .

Q. How do hydrogen-bonding interactions (e.g., hydroxyl-thiophene) affect solubility and formulation stability?

The hydroxyl group increases aqueous solubility but may promote hygroscopicity. Use freeze-drying to stabilize the compound. For lipid-based formulations, assess logP ( : calculated ~3.2) and employ surfactants like polysorbate 80. MD simulations ( ) predict aggregation tendencies in aqueous buffers .

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